molecular formula C6H8N2O2 B068446 3-(1H-Imidazol-2-yl)propanoic acid CAS No. 178388-79-9

3-(1H-Imidazol-2-yl)propanoic acid

Cat. No.: B068446
CAS No.: 178388-79-9
M. Wt: 140.14 g/mol
InChI Key: LOESLMDNPQYFOG-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)propanoic acid is a versatile heterocyclic carboxylic acid that serves as a critical synthetic intermediate and molecular scaffold in advanced chemical and biochemical research. Its core structure integrates an imidazole ring, a key pharmacophore known for its ability to participate in hydrogen bonding and coordinate with metal ions, with a flexible propanoic acid linker. This unique architecture makes it an invaluable building block in medicinal chemistry for the design and synthesis of novel enzyme inhibitors, particularly those targeting histidine-containing active sites, such as metalloproteases and kinases. Researchers utilize this compound to develop potential therapeutics for a range of conditions, including cancer, inflammatory diseases, and infectious diseases. Furthermore, in chemical biology, it is employed as a precursor for synthesizing more complex molecules, chelating agents, and functionalized ligands for metal-organic frameworks (MOFs) or catalysis. Its mechanism of action in research settings is often derived from the imidazole group's capacity to mimic the side chain of histidine, enabling studies of protein-ligand interactions, biomimetic catalysis, and the modulation of enzymatic activity. This product is offered to the scientific community to facilitate innovation in drug discovery and probe development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-imidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-6(10)2-1-5-7-3-4-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOESLMDNPQYFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592763
Record name 3-(1H-Imidazol-2-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178388-79-9
Record name 3-(1H-Imidazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 178388-79-9
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Synthetic Methodologies and Chemical Transformations of 3 1h Imidazol 2 Yl Propanoic Acid

Direct Synthesis Strategies for 3-(1H-Imidazol-2-yl)propanoic Acid

Directly constructing the this compound molecule presents unique synthetic challenges. The presence of both a reactive imidazole (B134444) ring and a carboxylic acid functional group necessitates careful selection of reagents and reaction conditions to avoid unwanted side reactions.

Ring-Closing Reactions for Imidazole Moiety Formation

The formation of the imidazole ring is a cornerstone of the synthesis of this compound. One of the most established methods for imidazole synthesis is the Debus-Radziszewski reaction, which involves the multicomponent condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org In the context of synthesizing the target molecule, this would conceptually involve the reaction of glyoxal, an aldehyde synthon for the propanoic acid side chain, and ammonia. A plausible aldehyde precursor would be a protected form of 3-oxopropanoic acid or a related derivative.

Another approach to forming the imidazole ring involves the reaction of an α-hydroxy or α-halo ketone with an amidine. researchgate.net This strategy would require a suitably substituted ketone that incorporates the propanoic acid chain.

Functionalization of Pre-formed Imidazoles with Propanoic Acid Chains

An alternative to constructing the imidazole ring with the side chain already in place is the functionalization of a pre-formed imidazole ring. This typically involves the introduction of the propanoic acid moiety at the C2 position of the imidazole.

One potential method involves the generation of a 2-lithioimidazole species, which can then react with a suitable electrophile containing a three-carbon chain. For instance, reacting 2-lithioimidazole with a protected form of 3-halopropanoic acid or succinic anhydride (B1165640) could potentially lead to the desired product after deprotection.

Another strategy involves the Michael addition of imidazole to an acrylic acid derivative. However, this reaction typically leads to the formation of 3-(1H-imidazol-1-yl)propanoic acid, where the propanoic acid chain is attached to one of the nitrogen atoms rather than the C2 carbon.

A more indirect but potentially effective method involves the synthesis of a precursor molecule that can be subsequently converted to the desired carboxylic acid. For example, the synthesis of 2-(2-cyanoethyl)-1H-imidazole followed by hydrolysis of the nitrile group would yield this compound.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions. Key parameters that are often adjusted to maximize yield and purity include the choice of solvent, temperature, catalyst, and the nature of any protecting groups.

For ring-closing reactions like the Debus-Radziszewski synthesis, the choice of catalyst can significantly impact the outcome. Various catalysts, including Lewis acids and solid-supported reagents, have been explored to improve yields and facilitate milder reaction conditions. For instance, the use of a magnetic nanoparticle-supported Lewis acidic deep eutectic solvent has been shown to be effective in the synthesis of substituted imidazoles. nih.gov

In the functionalization of pre-formed imidazoles, the choice of the base for deprotonation and the solvent system are crucial. The use of strong bases like n-butyllithium is necessary for the formation of 2-lithioimidazole, and anhydrous conditions are essential to prevent quenching of the organolithium intermediate.

Synthesis of Structural Analogues and Chemically Modified Derivatives of this compound

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Derivatives with Substitutions on the Imidazole Ring

A prominent analogue of the parent compound is 3-(4,5-diphenyl-1H-imidazol-2-yl)propanoic acid. The presence of the two phenyl groups at the 4 and 5 positions of the imidazole ring significantly alters the molecule's properties and provides a distinct synthetic challenge.

A common and effective method for the synthesis of such multi-substituted imidazoles is a variation of the Radziszewski reaction. This one-pot synthesis typically involves the condensation of benzil (B1666583) (a 1,2-diketone), an aldehyde carrying the propanoic acid functionality (or a precursor), and ammonium (B1175870) acetate (B1210297) as the ammonia source. ijprajournal.com For example, reacting benzil with an appropriate aldehyde in the presence of ammonium acetate in a suitable solvent like glacial acetic acid or ethanol (B145695) can yield the desired product. derpharmachemica.comderpharmachemica.com

The choice of the aldehyde is critical. A protected form of 3-oxopropanoic acid, such as its ester, or 3-formylpropanoic acid could be used. Alternatively, a precursor like 3-cyanopropanal could be employed, with the nitrile group being subsequently hydrolyzed to the carboxylic acid.

The reaction conditions for this synthesis can be optimized to improve yields. Various catalysts, such as copper(II) chloride, have been shown to be effective in promoting the reaction. derpharmachemica.com Microwave irradiation has also been employed to accelerate the reaction and improve yields. derpharmachemica.com

An alternative approach involves the synthesis of 2-(2-cyanoethyl)-4,5-diphenyl-1H-imidazole, which can then be hydrolyzed to the target carboxylic acid. This two-step process allows for the purification of the intermediate nitrile before the final hydrolysis step.

Starting MaterialsReagentsProductYield (%)Reference
Benzil, 3-HydroxybenzaldehydeAmmonium acetate, Ethanol3-(4,5-diphenyl-1H-imidazol-2-yl)phenol-
Benzil, AldehydeAmmonium acetate, Cupric chloride2,4,5-Trisubstituted imidazoleGood to Excellent derpharmachemica.com
Benzil, Aldehyde, AnilineAmmonium acetate, LADES@MNP1,2,4,5-Tetrasubstituted imidazoleGood to Excellent nih.gov
Benzoin, UreaPolyethylene glycol4,5-diphenyl-1H-imidazol-2-ol- biolmolchem.com
Approaches to Substituted Imidazole Ring Systems

The imidazole ring is a versatile scaffold that can be functionalized at various positions. A number of synthetic methods have been developed to introduce substituents onto the imidazole core, allowing for the generation of a diverse range of analogues. nih.gov

One common approach involves the direct substitution on a pre-formed imidazole ring. For instance, N-arylimidazoles can be synthesized through a one-pot reaction of imidazole with iodobenzene, catalyzed by copper(I) iodide with potassium phosphate (B84403) as the base. nih.gov

Another strategy is the construction of the substituted imidazole ring from acyclic precursors. This allows for greater control over the substitution pattern. For example, 2-aryl-4-benzoyl-imidazoles can be synthesized by modifying 2-aryl-imidazole-4-carboxylic amide. nih.gov Furthermore, 2,4,5-trisubstituted imidazoles can be prepared from 2,3-dioxo-3-substituted propanoates. nih.gov

The following table summarizes some of the methods used for the synthesis of substituted imidazoles:

Starting Material(s)Reagents and ConditionsProduct
Imidazole, IodobenzeneK3PO4, CuI, DMF, 35-40°CN-arylimidazoles nih.gov
2-Aryl-imidazole-4-carboxylic amide-2-Aryl-4-benzoyl-imidazoles nih.gov
2,3-Dioxo-3-substituted propanoates-2,4,5-Trisubstituted imidazoles nih.gov
Substituted aromatic aldehydes, 2,3-diaminomaleonitrilesCerium (IV) ammonium nitrate/nitric acid, 120°C2-Aryl-4,5-dicarbonitrile imidazoles nih.gov

Derivatives with Modifications on the Propanoic Acid Chain

Modifications to the propanoic acid side chain of this compound can lead to derivatives with altered physicochemical properties and biological activities. These modifications can include the introduction of different functional groups or the synthesis of analogues with altered chain lengths.

The synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid has been achieved through the reaction of 3-bromopropanoic acid with methimazole (B1676384). nih.govtandfonline.comresearchgate.net This reaction is carried out under conditions that favor substitution on the sulfur atom over the nitrogen atom, minimizing the formation of N-substituted byproducts. nih.govtandfonline.comresearchgate.net

An alternative synthesis involves the reaction of tert-butyl propiolate with methimazole, which yields tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate as the major isomer. nih.govtandfonline.comresearchgate.net Subsequent acid hydrolysis of this intermediate ester produces the desired 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid. nih.govtandfonline.comresearchgate.net

The propanoic acid chain can be functionalized with various groups to explore structure-activity relationships. For example, derivatives of 3-(1H-benzimidazol-2-yl)propanoic acid have been prepared through condensation reactions with aldehydes. nih.gov These reactions can lead to the formation of lactam and acid derivatives, with spectral studies indicating that the hydrogen atoms of the 3-methylene group of the propanoic acid are involved in the reaction. nih.gov

Further modifications can include the introduction of an amino group. For instance, the synthesis of 3-amino-3-(2-chlorophenyl)propanoate derivatives has been reported as a precursor for more complex heterocyclic systems. ias.ac.in

Multi-component Reactions and Convergent Synthesis Approaches

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. organic-chemistry.org These reactions are often convergent, meaning that different fragments of the final molecule are synthesized separately and then combined in the final steps.

The this compound scaffold can be incorporated into more complex heterocyclic systems using MCRs. For example, benzimidazole-rhodanine conjugates have been synthesized through the Horner-Wadsworth-Emmons reaction of a rhodanine (B49660) moiety with substituted-1-alkyl-1H-benzo[d]imidazole-2-carbaldehydes. nih.gov In some of these conjugates, the rhodanine-3-acetic acid moiety was modified to rhodanine-3-(3-propionic acid). nih.gov

Similarly, dihydropyrimidine-2,4(1H,3H)-dione derivatives containing an imidazole moiety have been synthesized. ias.ac.inresearchgate.net One approach involves the acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with amine derivatives, followed by de-Boc and cyclization to form the dihydropyrimidine-2,4(1H,3H)-dione ring. ias.ac.in Another method utilizes a three-component Biginelli reaction between an enaminone containing an imidazole moiety, urea, and various substituted benzaldehydes. researchgate.net

The following table outlines some of the multi-component strategies used:

Reaction TypeStarting MaterialsProduct
Horner-Wadsworth-EmmonsRhodanine-3-propanoic acid, Substituted-1-alkyl-1H-benzo[d]imidazole-2-carbaldehydesBenzimidazole-rhodanine conjugates nih.gov
Acid-amine coupling and cyclization3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, Amine derivativesDihydropyrimidine-2,4(1H,3H)-dione derivatives ias.ac.in
Biginelli ReactionEnaminone with imidazole, Urea, Substituted benzaldehydesDihydropyrimidinone derivatives with imidazole researchgate.net

Stereoselective and Enantioselective Synthesis for Chiral Analogues

The development of stereoselective and enantioselective synthetic methods is crucial for accessing chiral analogues of this compound, as different stereoisomers can exhibit distinct biological activities. nih.govalbany.edu

While specific examples for the stereoselective synthesis of this compound itself are not detailed in the provided context, general strategies for the enantioselective synthesis of related chiral building blocks can be considered. For example, the asymmetric transfer hydrogenation of 3-aryl-3-oxopropanoic esters using Ru(II) complexes has been shown to produce chiral 3-aryl-3-hydroxypropanoic esters with high enantiomeric excess. nih.gov

Furthermore, one-pot double [3 + 2] cycloaddition reactions have been utilized for the stereoselective synthesis of complex fused heterocyclic systems, yielding single diastereomers. nih.gov Such strategies could potentially be adapted for the synthesis of chiral analogues of this compound.

Preparation of Specific Enantiomers (e.g., 2-amino-3-(1H-imidazol-1-yl)propanoic acid enantiomers)

The preparation of specific enantiomers of amino acids, such as the enantiomers of 2-amino-3-(1H-imidazol-1-yl)propanoic acid, is a critical aspect of medicinal and materials chemistry. While direct enzymatic or asymmetric synthetic routes for this specific compound are not extensively documented, several established methods for the synthesis of chiral α-amino acids can be applied.

Chiral Resolution: A common approach involves the synthesis of the racemic mixture of 2-amino-3-(1H-imidazol-1-yl)propanoic acid, followed by resolution. This can be achieved through various techniques:

Diastereomeric Salt Formation: Reaction of the racemic amino acid with a chiral resolving agent, such as a chiral acid or base (e.g., tartaric acid derivatives or brucine), forms diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the individual enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The differential interaction of the enantiomers with the chiral selector results in different retention times, enabling their isolation. nih.govmdpi.comresearchgate.net For instance, a Crownpac CR(+) column has been successfully used for the resolution of (RS)-2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid. nih.govresearchgate.net

Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer, avoiding the need for resolution. Several strategies can be envisioned:

Alkylation of Chiral Glycine (B1666218) Enolate Equivalents: A well-established method involves the use of a chiral auxiliary, such as a chiral oxazolidinone, to direct the stereoselective alkylation of a glycine enolate equivalent with a suitable imidazolylmethyl halide. nih.gov Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched amino acid.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach to chiral amino acid synthesis. rsc.org Enzymes such as transaminases could potentially catalyze the asymmetric amination of a corresponding α-keto acid precursor. Alternatively, hydrolases could be employed for the enantioselective hydrolysis of a racemic ester or amide derivative of the amino acid.

The choice of method would depend on factors such as the desired enantiomeric purity, scalability, and the availability of starting materials and reagents.

Green Chemistry Principles in the Synthesis of this compound and Derivatives

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. While specific studies on the green synthesis of this compound are not prevalent, general strategies for greener synthesis of imidazole derivatives can be applied.

Key Green Chemistry Principles and Their Application:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. The exploration of greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint. For example, the synthesis of some imidazole derivatives has been achieved in aqueous media or under solvent-free conditions. nih.govnih.gov The use of diethyl carbonate (DEC), considered a "green" solvent, has been reported in the synthesis of zoledronic acid, an imidazole-containing drug.

Catalysis: The use of catalysts, particularly heterogeneous catalysts, can improve reaction efficiency, reduce waste, and allow for easier product separation and catalyst recycling. For instance, various metal-catalyzed and organocatalyzed reactions have been developed for the synthesis of substituted imidazoles. organic-chemistry.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are excellent examples of atom-economical syntheses and have been utilized for the preparation of highly substituted imidazoles. organic-chemistry.org

Use of Renewable Feedstocks: While not directly applicable to the core imidazole synthesis in this case, the use of starting materials derived from renewable resources is a key principle of green chemistry.

Hypothetical Greener Synthesis of this compound:

A potential greener synthesis could involve a one-pot reaction of 2-imidazolecarboxaldehyde, a malonic acid derivative, and a source of ammonia or an amine, potentially using a reusable solid acid or base catalyst in a green solvent like ethanol or water. Subsequent decarboxylation would yield the target propanoic acid derivative. This approach would embody principles of atom economy and catalysis.

Further research is necessary to develop and optimize specific green synthetic methodologies for this compound and its derivatives, focusing on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 1h Imidazol 2 Yl Propanoic Acid Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3-(1H-Imidazol-2-yl)propanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR Spectroscopy for Structural Confirmation

Proton (¹H) NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the imidazole (B134444) ring and the propanoic acid chain.

The protons on the propanoic acid side chain, specifically the two methylene (B1212753) groups (-CH₂-), would appear as triplets due to spin-spin coupling with each other. The protons on the imidazole ring (at positions 4 and 5) are typically observed as a singlet or a set of coupled doublets, depending on the solvent and pH. The acidic proton of the carboxylic acid group often appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange. The NH proton of the imidazole ring also presents as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4, H-5 (Imidazole)~7.10s-
H-α (CH₂)~2.95t~7.0
H-β (CH₂)~2.65t~7.0
COOH>10.0br s-
NH (Imidazole)>12.0br s-

Note: Predicted values are based on data for structurally similar compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Assignment

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum (around 175-180 ppm). The carbons of the imidazole ring will have characteristic chemical shifts, with the C-2 carbon, being attached to two nitrogen atoms, appearing at a lower field compared to the C-4 and C-5 carbons. The methylene carbons of the propanoic acid chain will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~176.0
C-2 (Imidazole)~145.0
C-4, C-5 (Imidazole)~121.0
C-α (CH₂)~34.0
C-β (CH₂)~25.0

Note: Predicted values are based on data for structurally similar compounds and may vary depending on the solvent and experimental conditions. A predicted spectrum for this compound is available in some databases. spectrabase.com

Heteronuclear NMR Techniques (e.g., ¹⁵N NMR) for Nitrogen Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atoms within the imidazole ring. The chemical shifts of the two nitrogen atoms in this compound are sensitive to protonation state and tautomerism. acs.orgnih.gov

In the neutral form, the two nitrogen atoms exist in different chemical environments: a pyrrole-type nitrogen (-NH-) and a pyridine-type nitrogen (-N=). This results in two distinct signals in the ¹⁵N NMR spectrum. The chemical shifts are highly dependent on the pH of the solution, as protonation of the pyridine-type nitrogen leads to a significant downfield shift. acs.orgnih.gov The study of ¹⁵N chemical shifts provides valuable information on tautomeric equilibria and potential hydrogen bonding interactions. nih.govsemanticscholar.orgacs.org

Two-Dimensional (2D) NMR Experiments (e.g., COSY, gHMBC) for Connectivity and Complexation Studies

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the signals of the α- and β-methylene protons, confirming their adjacent positions in the propanoic acid chain. sdsu.eduyoutube.com

gHMBC (gradient Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for connecting different parts of the molecule. For instance, an HMBC spectrum would show correlations between the α-protons of the propanoic acid chain and the C-2 carbon of the imidazole ring, as well as the carbonyl carbon. This definitively establishes the linkage between the propanoic acid side chain and the imidazole ring at the C-2 position. sdsu.eduyoutube.comresearchgate.net

These 2D NMR techniques are also invaluable for studying how the molecule interacts and forms complexes with other species, such as metal ions, by observing changes in chemical shifts and the appearance of new correlations.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

The most prominent feature for the carboxylic acid is a very broad O-H stretching band in the region of 3300-2500 cm⁻¹, which often overlaps with C-H stretching vibrations. acs.org A strong C=O stretching vibration for the carbonyl group will be observed around 1700-1725 cm⁻¹. acs.org

The imidazole ring will show several characteristic bands. The N-H stretching vibration typically appears as a broad band around 3100-3300 cm⁻¹. C-H stretching vibrations of the imidazole ring are expected in the 3100-3150 cm⁻¹ region. The C=N and C=C stretching vibrations of the ring will give rise to absorptions in the 1500-1650 cm⁻¹ range. researchgate.net

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid3300-2500Broad, Strong
N-H StretchImidazole3300-3100Broad, Medium
C-H StretchImidazole3150-3100Medium
C-H StretchAlkane (CH₂)2960-2850Medium
C=O StretchCarboxylic Acid1725-1700Strong
C=N, C=C StretchImidazole Ring1650-1500Medium to Strong
C-N StretchImidazole Ring1350-1250Medium

Note: Predicted values are based on data for structurally similar compounds and may vary depending on the physical state of the sample (solid or liquid).

Raman Spectroscopy (where applicable)

Raman spectroscopy provides valuable insights into the vibrational modes of molecules, offering a fingerprint of their structural composition. While specific Raman spectra for this compound are not widely published, data for related compounds like propionic acid and other imidazole-bearing molecules can offer predictive insights. For instance, the Raman spectrum of propionic acid displays characteristic peaks corresponding to C-C and C=O stretching vibrations. chemicalbook.com Similarly, imidazole derivatives exhibit distinct Raman signals associated with the imidazole ring's stretching and bending modes. researchgate.net A comprehensive Raman analysis of this compound would be expected to show a combination of these features, with specific wavenumbers for the propanoic acid moiety and the imidazole ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is instrumental in providing highly accurate mass measurements, which is crucial for the unambiguous identification of this compound. nih.gov This technique allows for the determination of the elemental composition of the molecule with high confidence, distinguishing it from other compounds with similar nominal masses. nih.govnih.gov The high resolving power of HRMS also enables the clear resolution of isotopic patterns, further confirming the compound's identity. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the quantification of this compound in complex biological matrices and for assessing its purity. nih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. nih.govnih.gov

In a typical LC-MS/MS workflow, the compound is first separated from other components in the sample by an HPLC column. nih.gov The eluent is then introduced into the mass spectrometer, where the parent ion of this compound is selected and fragmented. The resulting fragment ions are then detected, providing a highly specific signature for the molecule. This multiple reaction monitoring (MRM) mode allows for accurate quantification even at very low concentrations. nih.gov For instance, a study on imidazole propionate (B1217596) (ImP) utilized UPLC-MS/MS with positive electrospray ionization (ESI+) for its detection and quantification in serum samples. nih.gov The method was successfully validated for its intended purpose, demonstrating its suitability for metabolite profiling. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Imidazole Propionate Analysis

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transition[Data not available]
Collision Energy[Data not available]
Retention Time[Data not available]

Note: Specific values for MRM transitions and collision energies are compound-dependent and would need to be optimized for this compound.

Electronic Spectroscopy for Conjugated Systems and Electronic Transitions

Electronic spectroscopy, particularly UV-Vis spectroscopy, is employed to study the electronic transitions within a molecule, providing information about conjugated systems. researchgate.netuu.nl

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the imidazole ring. Imidazole itself exhibits a characteristic absorption peak around 209 nm. researchgate.net The presence of the propanoic acid group may cause a slight shift in the absorption maximum. For related compounds, such as (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid, a UV absorbance at 280 nm was used for detection during HPLC analysis, indicating the presence of a chromophore absorbing in the UV region. nih.gov The exact position and intensity of the absorption bands for this compound would provide valuable information about its electronic structure.

Table 2: Typical UV-Vis Absorption Data for Imidazole-Containing Compounds

CompoundSolventλmax (nm)
ImidazoleWater~209
(E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acidAcetonitrile/Water280

Thermal Analysis for Stability and Phase Transitions

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the thermal properties of a material. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can identify thermal transitions such as melting point, glass transition temperature, and crystallization events. In the context of imidazolium-based ionic liquids, which share structural similarities with this compound, DSC has been employed to characterize their thermal behavior. For instance, studies on imidazolium (B1220033) ionic liquids have utilized DSC to understand their curing and thermal characteristics when blended with other materials like epoxy resins. researchgate.net The application of DSC can reveal crucial information about the thermal stability and phase behavior of this compound, which is vital for its handling and application in various temperature-dependent processes. Recent advancements have even expanded the use of DSC to correlate thermal properties, like melting enthalpy, with the monomer composition of polymers, showcasing its versatility. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time. This method is particularly useful for determining the thermal stability and decomposition profile of a compound. TGA can pinpoint the temperatures at which significant weight loss occurs, indicating decomposition or volatilization. researchgate.net For imidazolium-based compounds, TGA is extensively used to assess their thermal stability, a critical factor for their application as ionic liquids in high-temperature processes. mdpi.com The analysis provides data on the onset decomposition temperature (Tonset) and the temperature of maximum degradation (Tpeak), which are key parameters for defining the operational temperature range of the material. mdpi.com The atmosphere in which the analysis is conducted (e.g., inert nitrogen or reactive oxygen) can also significantly influence the decomposition behavior. mdpi.com

Surface Analysis Techniques for Material Science Applications

The surface properties of materials are paramount in determining their performance in various applications. For this compound, particularly when used in coatings or as a surface modifier, a suite of high-resolution surface analysis techniques is employed.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a material at high magnifications. It provides detailed information about the shape, size, and arrangement of surface features. In the study of corrosion inhibitors, including imidazole derivatives, SEM is used to examine the surface of the protected metal. mdpi.comdntb.gov.ua By comparing the SEM images of a metal surface before and after the application of an inhibitor in a corrosive environment, the formation of a protective film can be confirmed. mdpi.com This visual evidence is crucial for understanding the mechanism of corrosion inhibition.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It works by detecting the X-rays emitted from a sample when it is bombarded by an electron beam. Each element has a unique atomic structure and therefore a unique set of peaks on its X-ray spectrum. This allows for the qualitative and quantitative determination of the elements present on the surface. In materials science, EDX is used to confirm the presence of specific elements in a coating or on a treated surface, providing evidence for the adsorption or binding of the compound of interest. For example, in studies of lichen, EDX has been used for elemental analysis of the surface. mdpi.com

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. aps.org AFM provides a three-dimensional profile of the surface on a nanoscale by measuring the forces between a sharp probe and the sample surface. aps.orgspectraresearch.com This technique is invaluable for characterizing the surface roughness, texture, and nanoscale features of thin films and coatings. spectraresearch.com In the context of corrosion inhibition, AFM can be used to visualize the adsorbed inhibitor film on a metal surface at the molecular level, providing insights into the packing and orientation of the inhibitor molecules. dntb.gov.ua The ability of AFM to operate in liquid environments also makes it suitable for in-situ studies of interfacial phenomena. mdpi.com

Electrochemical Methods for Redox Properties and Corrosion Inhibition Research

Electrochemical methods are fundamental in studying the redox properties of this compound and its efficacy as a corrosion inhibitor. These techniques probe the electrochemical interface and provide quantitative data on reaction kinetics and mechanisms.

Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are two of the most common electrochemical techniques used in this field. PDP studies involve scanning the potential of a working electrode and measuring the resulting current to determine the corrosion rate and the type of inhibition (anodic, cathodic, or mixed). mdpi.comresearchgate.net EIS, on the other hand, involves applying a small amplitude AC signal over a range of frequencies to study the impedance of the electrochemical system. researchgate.netresearchgate.net The data from EIS can be used to model the corrosion process and to determine parameters such as charge transfer resistance, which is inversely proportional to the corrosion rate. dntb.gov.ua

Research on various imidazole derivatives has consistently shown their effectiveness as corrosion inhibitors for different metals in acidic media. mdpi.comdntb.gov.uaresearchgate.net These studies typically find that the inhibition efficiency increases with the concentration of the inhibitor and that the compounds often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. mdpi.comresearchgate.net The adsorption of these inhibitors on the metal surface is often found to follow a specific adsorption isotherm, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the surface. mdpi.comresearchgate.net

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful, non-destructive technique used to investigate the properties of materials and their interfaces. In the context of corrosion inhibition, a potential application for imidazole derivatives, EIS is employed to study the formation of protective films on metal surfaces.

While direct EIS studies on this compound are not extensively documented, research on analogous compounds provides significant insights. For instance, a study on 2-amino-3-((4-((S)-2-amino-2-carboxyethyl)-1H-imidazol-2-yl)thio)propionic acid (AIPA) as a corrosion inhibitor for mild steel in a 1 M HCl solution demonstrated the efficacy of this technique. researchgate.net The analysis revealed that AIPA forms a protective film on the steel surface, thereby mitigating corrosion. researchgate.net The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching a maximum of 96.52% at a concentration of 0.456 mM/L. researchgate.net

The Nyquist plots obtained from EIS measurements are crucial for this analysis. They typically show a semicircular feature, where the diameter of the semicircle corresponds to the charge-transfer resistance (Rct). An increase in the Rct value upon the addition of the inhibitor indicates a slowing down of the corrosion process due to the formation of an adsorptive layer. The inhibition efficiency (IE%) can be calculated from the Rct values using the following equation:

IE% = [(Rct(inh) - Rct) / Rct(inh)] x 100

where Rct(inh) and Rct are the charge-transfer resistances in the presence and absence of the inhibitor, respectively.

Concentration of AIPA (mM/L) Inhibition Efficiency (%)
0.45696.52

This table presents data for the analogous compound AIPA as a reference for the potential application of EIS in studying this compound.

Potentiodynamic Polarization Studies

Potentiodynamic polarization is another fundamental electrochemical technique used to evaluate the corrosion inhibition properties of a compound. It involves scanning the potential of a working electrode and measuring the resulting current. The resulting Tafel plots provide information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes (βa and βc).

From these parameters, the inhibition efficiency can be calculated, and the type of inhibitor (anodic, cathodic, or mixed) can be determined. A significant shift in Ecorr in the presence of the inhibitor suggests either anodic or cathodic control, while a minimal shift is indicative of a mixed-type inhibitor.

In the study of AIPA, potentiodynamic polarization curves revealed that it acts as a mixed-type inhibitor with some cathodic predominance. researchgate.net This means that the compound suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a slightly stronger effect on the latter. The presence of the inhibitor caused a decrease in the corrosion current density, confirming its protective action. researchgate.net

Parameter Value in presence of AIPA
Inhibitor Type Mixed with cathodic predominance

This table summarizes the findings for the analogous compound AIPA from potentiodynamic polarization studies.

Cyclic Voltammetry

Cyclic Voltammetry (CV) is a versatile electrochemical method used to study the redox properties of a compound. It involves cycling the potential of an electrode and observing the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte, the stability of the redox species, and the kinetics of the electron transfer reactions.

Biological and Pharmacological Research Applications of 3 1h Imidazol 2 Yl Propanoic Acid Derivatives

Antimicrobial and Antifungal Activities of Imidazole (B134444) Propanoic Acid Derivatives

Imidazole compounds are well-established as potent antimicrobial and antifungal agents. nano-ntp.comnih.gov Their derivatives are explored for their ability to combat a range of pathogens, including drug-resistant strains. mdpi.commdpi.com

In Vitro and In Vivo Efficacy Studies

Research has demonstrated the efficacy of imidazole propanoic acid derivatives against pathogenic fungi. A series of novel 3-(1H-imidazol-1-yl)propan-1-one oxime esters were synthesized and evaluated for their in vitro activity against fluconazole-resistant clinical isolates of Candida albicans and Candida tropicalis. mdpi.com Several of the tested compounds exhibited a more potent anti-Candida profile than fluconazole (B54011). mdpi.comresearchgate.net Notably, the compound (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j) emerged as the most active, with a minimum inhibitory concentration (MIC) value of 0.0054 µmol/mL against C. albicans, rendering it more potent than both fluconazole and the commonly used antifungal miconazole. mdpi.comresearchgate.net The parent oxime, (E/Z)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one oxime (4a), also showed good activity, with an MIC of 0.5807 µmol/mL against both Candida species. mdpi.com

Broader studies on imidazole derivatives provide context for their potential. Ketoconazole, a synthetic imidazole, has shown in vitro inhibitory action against a spectrum of pathogenic fungi and yeasts and proved effective in vivo in animal models of dermatophytosis and systemic candidosis. scilit.com Similarly, Flutrimazole, another imidazole derivative, displays potent broad-spectrum in vitro activity against dermatophytes, yeasts, and other fungi, with its efficacy confirmed in animal models of candidiasis and trichophytosis. nih.gov

Table 1: In Vitro Anti-Candida Activity of Selected 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters

CompoundMIC (µmol/mL) vs C. albicansMIC (µmol/mL) vs C. tropicalis
Oxime 4a 0.58070.5807
Ester 5j 0.0054Not Specified
Miconazole (Ref.) 0.01880.0024
Fluconazole (Ref.) >1.6325>1.6325

Data sourced from Attia et al. (2013). mdpi.com

Mechanistic Investigations of Antimicrobial Action

The antimicrobial action of imidazole derivatives is often multifaceted. A primary mechanism, particularly in fungi, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase. nano-ntp.comnih.gov This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nano-ntp.com By disrupting this pathway, imidazole compounds compromise the structural integrity of the membrane, leading to cell death. nano-ntp.comnih.gov

Another significant mechanism involves the direct disruption of the microbial cell membrane's integrity. nano-ntp.commdpi.comfrontiersin.org Imidazole derivatives can insert themselves into the lipid bilayer, increasing its permeability and causing the leakage of essential cellular components. nano-ntp.comfrontiersin.org Studies on imidazole-based ionic liquids have shown they can be adsorbed onto the bacterial surface via electrostatic action and then inserted into the cell membrane, driven by hydrophobicity, leading to membrane collapse and cell fragmentation. frontiersin.org This disruption of the cell membrane is a common mechanism for antimicrobial peptides (AMPs) that incorporate imidazole-containing amino acids. nih.govnih.gov Some imidazole compounds may also interfere with nucleic acid or cell wall synthesis. nano-ntp.commdpi.com

Development of Ultrashort Antimicrobial Peptides (AMPs) Bearing Non-Coded Amino Acids

A significant challenge in developing peptide-based therapeutics is their susceptibility to degradation by proteases. nih.govresearchgate.net To overcome this, researchers have incorporated non-coded amino acids (NCAAs) into peptide sequences to enhance their stability. nih.govnih.gov One such NCAA is 2-amino-3-(1H-imidazol-1-yl)propanoic acid [His*], a histidine-like amino acid. nih.govresearcher.lifenih.gov This NCAA has been synthesized with high optical purity and inserted into ultrashort AMPs to create novel therapeutic candidates. nih.govnih.gov

The antimicrobial activity of AMPs is influenced by factors like positive charge, hydrophobicity, and structure. nih.govnih.gov Modifications such as the conjugation of acyl chains to the N-terminus of ultrashort AMPs can increase their activity and selectivity. nih.govresearcher.lifenih.gov In peptides bearing the non-coded amino acid His, researchers found that the conformational structure was linked to antimicrobial efficacy; peptides with the highest degree of defined structure also exhibited the greatest activity. nih.gov The incorporation of His along with lipid moieties is expected to function via a mechanism of disrupting cell membranes, similar to other lipopeptides. nih.gov By strategically inserting His* and varying acyl chain lengths, a highly promising peptide candidate, designated P8, was identified for its enhanced biological effectiveness. nih.govnih.govresearchgate.net

The introduction of non-coded amino acids like 2-amino-3-(1H-imidazol-1-yl)propanoic acid [His] is a key strategy to enhance peptide resistance to enzymatic degradation. nih.govnih.govresearchgate.net Peptides containing these unnatural building blocks are less likely to be recognized by proteases. nih.govresearchgate.net Studies on ultrashort AMPs containing His successfully identified a candidate, P8, that is characterized by its resistance to proteolysis. nih.govresearcher.lifenih.gov Other strategies to improve stability include the substitution of natural amino acids with their D-enantiomers, which renders the peptide indigestible by proteases, although this can sometimes reduce antimicrobial potency. nih.gov Terminal modifications, such as N-terminal acetylation and C-terminal amidation, can also protect against degradation by exopeptidases and stabilize the peptide's helical structure, which can contribute to its lytic activity. researchgate.netnih.gov

Anti-inflammatory and Analgesic Properties

Aryl propanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comorientjchem.org Research has extended into the synthesis of imidazole-containing propanoic acid derivatives to explore their potential as anti-inflammatory and analgesic agents. In one study, several derivatives of 3-(1H-benzimidazole-2) propanoic acid were synthesized. nih.gov The resulting compounds included lactam and acid derivatives. nih.gov Preliminary screening of these compounds revealed that one specific derivative, 3-(2'-(Acetoxyphenyl)methylene)-2,3-dihydro-1H-pyrrole(1,2a)benzimidazole lone (3c), possessed notable analgesic properties. nih.gov This finding suggests that the imidazole-propanoic acid scaffold is a promising starting point for developing new non-opioid pain relief medications. humanjournals.comnih.govresearchgate.net

Investigation of Cyclooxygenase (COX) Inhibition (e.g., COX-2)

The anti-inflammatory mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) relies on the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. mdpi.com COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. mdpi.com Selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov

While direct studies on COX inhibition by 3-(1H-imidazol-2-yl)propanoic acid derivatives are not readily found, the broader class of imidazole-containing compounds has been investigated for this property. nih.govnih.gov For instance, certain di- and tri-substituted imidazole derivatives have been synthesized and evaluated as anti-inflammatory agents, with their mechanism presumed to involve COX inhibition. nih.gov Research on imidazo[1,2-a]pyridine (B132010) derivatives has also identified potent and selective COX-2 inhibitors. nih.gov These findings suggest that the imidazole scaffold can be a valuable component in the design of COX-2 inhibitors, but specific research on the 2-propanoic acid variant is needed to confirm its activity.

Evaluation of In Vivo Anti-inflammatory Efficacy (e.g., Carrageenan-induced paw edema model)

The carrageenan-induced paw edema model is a standard and widely used in vivo assay to screen for acute anti-inflammatory activity of novel compounds. criver.comcreative-bioarray.commdpi.com Injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a reproducible inflammatory response characterized by swelling (edema). creative-bioarray.comnih.gov The ability of a test compound to reduce this swelling indicates its potential anti-inflammatory efficacy.

Studies on various imidazole derivatives have demonstrated their effectiveness in this model. For example, newly synthesized imidazolyl acetic acid derivatives and 2,4-diaryl-5(4H)-imidazolones have shown significant anti-inflammatory activity in the carrageenan-induced rat paw edema test. nih.govnih.gov Similarly, research on derivatives of the related compound 3-(1H-benzimidazole-2)propanoic acid has also reported analgesic and anti-inflammatory properties. nih.gov These examples highlight the potential of imidazole-based structures to exert in vivo anti-inflammatory effects, although specific data for this compound derivatives are not available.

Structure-Activity Relationship Studies for Selective Anti-inflammatory Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For imidazole-based anti-inflammatory agents, SAR studies have revealed key structural features that influence activity. researchgate.netjopir.in For instance, in a series of 2,4-diaryl-5(4H)-imidazolones, substitution at the N-sulfonamide moiety with a small hydrophilic acetyl group resulted in superior in vivo anti-inflammatory properties. nih.gov For other imidazole derivatives, the nature and position of substituents on the imidazole and associated phenyl rings have been shown to be critical for both anti-inflammatory and antifungal activities. nih.gov

Role in Metabolic Regulation and Disease Pathways

In contrast to the 2-yl isomer, the 4-yl isomer, 3-(1H-imidazole-4-propanoic acid), commonly known as imidazole propionate (B1217596) (ImP), has been extensively studied. It is now recognized as a key metabolite produced by the gut microbiota that has significant implications for host metabolism and disease.

Imidazole Propionate (3-(1H-Imidazole-4-propanoic acid)) as a Microbiota-Derived Metabolite

Imidazole propionate is a metabolite derived from the amino acid histidine. researchgate.netresearchgate.net It is not produced by human cells but is generated by specific bacteria within the gut microbiome. nih.gov The metabolic pathway involves the conversion of histidine to urocanate, which is then reduced to imidazole propionate by the bacterial enzyme urocanate reductase. mdpi.comresearchgate.net Elevated levels of ImP have been detected in individuals with type 2 diabetes. nih.gov Its production from histidine can be observed in gut simulators using fecal microbiota from subjects with type 2 diabetes. nih.govnih.gov

Potential producers of ImP have been identified, including bacteria such as Clostridium bolteae and Ruminococcus gnavus. researchgate.netmdpi.com

Association with Dysbiotic Microbiome and Gut Inflammation

ImP is increasingly linked to a state of imbalance in the gut microbial community, known as dysbiosis. researchgate.net Elevated circulating levels of ImP are associated with compositional and functional shifts in the gut microbiota observed in conditions like heart failure and obstructive coronary artery disease. nih.govmdpi.com This dysbiosis is often characterized by an increase in ImP-producing bacteria. mdpi.com

Furthermore, ImP has been associated with markers of gut inflammation and intestinal permeability. nih.govresearchgate.net For instance, ImP levels correlate with markers of enterocyte damage and systemic inflammatory responses to bacterial components like lipopolysaccharide (LPS). nih.gov Research also suggests that ImP may contribute to the chronic low-grade inflammation that is a hallmark of various metabolic diseases. nih.govresearchgate.net Studies in animal models have shown that ImP administration can induce both systemic and local inflammation, contributing to the development of conditions like atherosclerosis. nih.gov

Mechanistic Studies on Impairment of Insulin (B600854) Signaling (e.g., P38gamma/p62/mTORC1 Pathway) in Diabetes Research

A significant body of research has elucidated the molecular mechanism by which ImP contributes to metabolic disease, particularly its role in impairing insulin signaling. Elevated levels of ImP have been shown to cause glucose intolerance when administered to mice. nih.gov

The primary mechanism involves the activation of the p38γ mitogen-activated protein kinase (MAPK). nih.govnih.gov This activation leads to the phosphorylation of a protein called p62 (also known as sequestosome-1). nih.govnih.gov Phosphorylated p62 then activates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). nih.govnih.govnih.gov The activation of this p38γ/p62/mTORC1 pathway ultimately impairs insulin signaling at the level of the insulin receptor substrate (IRS), a key protein in the insulin signaling cascade. nih.govnih.gov This disruption leads to insulin resistance, a core feature of type 2 diabetes. nih.gov

The table below summarizes the key steps in the pathway through which ImP impairs insulin signaling.

StepComponentActionConsequence
1 Imidazole Propionate (ImP)Activates p38γ MAPKInitiates the signaling cascade
2 p38γ MAPKPhosphorylates p62Activates p62
3 Phosphorylated p62Activates mTORC1Promotes downstream signaling
4 Activated mTORC1Inhibits Insulin Receptor Substrate (IRS)Impairs insulin signal transduction
Outcome Insulin Resistance

This interactive table outlines the signaling cascade initiated by Imidazole Propionate that leads to impaired insulin signaling.

Further research has also shown that ImP can interfere with the action of metformin, a common anti-diabetic drug, by inhibiting metformin-induced activation of AMP-activated protein kinase (AMPK) through a p38γ-dependent mechanism. nih.gov

Histidine Metabolism and Derivatives (e.g., Imidazole Lactic Acid) as Metabolites

Derivatives of this compound are closely linked to the metabolism of L-histidine, an essential amino acid with crucial physiological roles, including proton buffering and metal ion chelation. mdpi.com One notable metabolite is imidazolelactic acid, which belongs to the class of imidazolyl carboxylic acids and their derivatives. hmdb.ca

Research has identified imidazolelactic acid as a normal constituent of human urine. hmdb.ca Its urinary excretion is observed to increase following a histidine load, directly implicating it as a downstream product of histidine metabolism. hmdb.ca Studies have also investigated the metabolic fate of related imidazole compounds in various biological systems. For instance, in vitro studies with rumen microorganisms demonstrated that imidazolelactic acid (ImLA) can be produced from the transamination product of histidine, imidazolepyruvic acid (ImPA). nih.gov While these microorganisms could synthesize histidine from ImPA, ImLA itself did not appear to be further metabolized or converted back to histidine under the experimental conditions. nih.gov

Further investigations into the biological effects of these metabolites have been conducted. One study explored the impact of l-beta-imidazolelactic acid, a known histidine derivative, on oxidative stress parameters in the cerebral cortex of rats. nih.gov The findings suggest that such derivatives can exert biological effects, with imidazolelactic acid showing antioxidant properties at high concentrations. nih.gov The presence of imidazole lactic acid has also been noted in broader metabolomics studies, confirming its place within the complex network of metabolic pathways. mdpi.com

Anticancer and Cytotoxic Potentials

The structural scaffold of imidazole is a cornerstone in the development of new anticancer agents, with several imidazole-based drugs already in clinical use. nih.govresearchgate.net Derivatives of this compound are part of this broader class of compounds investigated for their potential to inhibit cancer cell growth and induce cell death. rsc.org

Topoisomerase Inhibition (e.g., Topo II) by Derivatives

DNA topoisomerases are critical enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. nih.govjuniperpublishers.com Inhibition of these enzymes, particularly topoisomerase II (Topo II), can lead to DNA damage and trigger apoptosis in cancer cells. juniperpublishers.comnih.gov

Research has shown that certain imidazole derivatives function as potent inhibitors of Topo II. dntb.gov.ua For example, a novel bis-fluoroquinolone chalcone-like derivative was found to dually inhibit Topo II and tyrosine kinases, leading to significant apoptosis in human pancreatic cancer cells. nih.gov The study confirmed a marked decrease in topoisomerase IIβ activity after treatment with the compound. nih.gov Similarly, studies on altholactone (B132534) derivatives demonstrated that modifying the core structure with a halogenated benzoate (B1203000) group enhanced the inhibitory activity against Topoisomerase IIα (Topo IIα). nih.gov These derivatives were shown to stabilize the Topo II cleavage complex, leading to DNA double-strand breaks and subsequent apoptosis. nih.gov The development of novel Topo II inhibitors is considered a promising strategy, as nearly half of all current cancer therapeutics target this enzyme. juniperpublishers.com

Evaluation of Antiproliferative Activity Against Human Cancer Cell Lines

The anticancer potential of this compound derivatives and related imidazole compounds has been evaluated against a wide array of human cancer cell lines. These studies are crucial for determining the efficacy and selectivity of new chemical entities.

One study synthesized a series of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles and tested them against the National Cancer Institute's 60 human cancer cell line panel. rsc.org A lead compound from this series, NSC 771432, was shown to inhibit cell migration and induce cell cycle arrest and senescence in A549 lung cancer cells. rsc.org Other research has documented the cytotoxic activity of imidazole derivatives against lines such as human gastric cancer (NUGC-3), breast cancer (MCF-7), prostate cancer (LNCaP), melanoma (C32), and renal adenocarcinoma (ACHN). nih.govnih.gov For instance, certain derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid, a related heterocyclic structure, exhibited promising antiproliferative activity and selectivity when screened against multiple human cancer cell lines. nih.gov

The table below summarizes findings from various studies on the antiproliferative activity of imidazole derivatives.

Derivative ClassCancer Cell Line(s)Observed EffectReference
2,4,5-trisubstituted imidazolesA549 (Lung)Inhibition of cell migration, G2/M phase arrest, cellular senescence rsc.org
Thiazolyl-imidazole derivativesNUGC-3 (Gastric)Potent cytotoxic activity (IC50 of 0.05 μM for lead compound) nih.gov
Bis-fluoroquinolone chalcone-like derivative (HMNE3)Pancreatic Cancer (Capan-1, Panc-1)Inhibition of proliferation, induction of apoptosis nih.gov
Purine derivatives (fused imidazole)MDA-MB-231, T47D, MCF-7 (Breast), HT29 (Colon), A549 (Lung)Antiproliferative activity (IC50 values from 1.22 to 9.96 μM) nih.gov

Enzyme Inhibition and Modulation

The ability of this compound derivatives to interact with and inhibit specific enzymes extends beyond cancer-related targets. Their structural features make them suitable candidates for designing inhibitors for a range of enzymes involved in different diseases.

Studies as Renin Inhibitors

Renin is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. Inhibiting renin is an effective strategy for treating hypertension. A series of potent human renin inhibitors has been developed based on a propionic acid moiety combined with a triazolopyrazine scaffold, a heterocyclic system related to imidazole. nih.gov One of the most potent compounds in this series demonstrated an IC50 value of 0.2 nM against human renin. nih.gov Further confirming this potential, a patent has described renin-inhibiting compounds that explicitly incorporate an imidazol-4-yl moiety as a key structural component. google.com

Inhibition of Diaminopimelic Acid Dehydrogenase and Epimerase

The lysine (B10760008) biosynthetic pathway in bacteria, which is absent in mammals, is an attractive target for the development of novel antibiotics. semanticscholar.org Key enzymes in this pathway include diaminopimelic acid (DAP) epimerase and DAP dehydrogenase. DAP epimerase, in particular, has been a focus of inhibitor design. nih.govnih.gov

Studies have shown that analogs of DAP can act as potent inhibitors of DAP epimerase. For example, 3-chloro-DAP was found to be a powerful inhibitor of the enzyme purified from Escherichia coli, with a Ki value of 200 nM. nih.gov This compound was shown to inhibit bacterial growth, which could be reversed by the addition of meso-DAP, confirming that DAP epimerase was the cellular target. nih.gov Other research has characterized D,L-α-methylDAP as a slow-binding inhibitor of DAP epimerase, providing a valuable tool for structural studies of the enzyme in its inhibitor-bound state. nih.govnih.gov The development of inhibitors against these bacterial-specific enzymes represents a promising avenue for new antibacterial therapies. semanticscholar.org

EnzymeInhibitor Class/CompoundInhibition ValueReference
Human Renin1,2,4-Triazolo[4,3-a]pyrazine derivativeIC50 = 0.2 nM nih.gov
DAP Epimerase (E. coli)3-chloro-DAPKi = 200 nM nih.gov
DAP Epimerase (Anabaena)D,L-α-methylDAPSlow-binding inhibitor nih.govnih.gov

Antioxidant and Prodrug Development Applications

The unique chemical structure of imidazole-containing compounds, including derivatives of this compound, has led to their exploration in antioxidant and prodrug development. These applications leverage the ability of the imidazole ring to interact with reactive oxygen species and the potential for these molecules to be chemically modified to target specific cellular compartments like mitochondria.

Role of L-Carnosine (2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid) as an Antioxidant

L-Carnosine, a naturally occurring dipeptide composed of β-alanine and L-histidine, is recognized for its significant antioxidant properties. nih.govnih.gov Its antioxidant capacity is largely attributed to the imidazole ring of the histidine residue. ccsenet.orgmdpi.com This dipeptide exhibits a multi-faceted approach to mitigating oxidative stress.

One of the primary mechanisms of L-carnosine's antioxidant activity is its ability to directly scavenge reactive oxygen species (ROS). frontiersin.orgmdpi.com It can neutralize harmful free radicals, thereby preventing cellular damage. youtube.comyoutube.com Additionally, L-carnosine is an effective metal ion chelator, binding to metal ions like copper and zinc. ccsenet.org This action is crucial as these metal ions can otherwise catalyze the formation of ROS.

Beyond direct scavenging, L-carnosine also demonstrates indirect antioxidant effects. It can modulate the Nrf2 pathway, a key regulator of the cellular antioxidant response. nih.govnih.gov By activating Nrf2, L-carnosine can stimulate the production of various antioxidant enzymes, enhancing the cell's natural defense against oxidative stress. nih.gov

Furthermore, L-carnosine is known for its anti-glycating properties. youtube.com Glycation is a process where sugars react with proteins, leading to the formation of advanced glycation end-products (AGEs), which contribute to oxidative stress and cellular damage. L-carnosine can inhibit this process, further protecting cells. nih.govyoutube.com

Development of Mitochondria-Targeted Prodrugs (e.g., from 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid)

Mitochondria are the primary sites of cellular respiration and, consequently, a major source of endogenous reactive oxygen species (ROS). nih.gov This makes them a critical target for antioxidant therapies. nih.govmdpi.com However, delivering antioxidants specifically to mitochondria is a significant challenge. To address this, researchers are developing mitochondria-targeted prodrugs, which are inactive compounds that are metabolized into active drugs within the mitochondria. nih.govnih.govmdpi.com

One promising strategy involves using derivatives of this compound, such as 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid. nih.govnih.gov These compounds are designed to be taken up by mitochondria and then converted into active antioxidants. For instance, 3- and 5-(1-methyl-1H-imidazol-2-ylthio)alkanoic acids have been shown to be biotransformed into the antioxidant methimazole (B1676384) within mitochondria. nih.gov This targeted delivery system has demonstrated significant cytoprotection against cellular injury in laboratory studies. nih.gov

The design of these prodrugs often involves attaching a lipophilic cationic group, such as triphenylphosphonium (TPP), to the antioxidant molecule. mdpi.commdpi.com The positive charge of the TPP group facilitates the accumulation of the prodrug within the negatively charged mitochondrial matrix. Once inside, mitochondrial enzymes can cleave the linker, releasing the active antioxidant where it is most needed. nih.gov This approach has been explored for various antioxidant compounds, including those based on imidazole structures. nih.govacs.orgacs.org

Mechanistic Studies on Reactive Oxygen Species (ROS) Scavenging

The imidazole ring is central to the ROS scavenging mechanism of compounds like L-carnosine. mdpi.com This heterocyclic ring can directly interact with and neutralize various reactive oxygen species. frontiersin.org For example, L-carnosine has been shown to be a potent scavenger of hydroxyl radicals and superoxide (B77818) anions.

Furthermore, L-carnosine can react with and detoxify harmful aldehydes, such as 4-hydroxynonenal (B163490) (HNE), which are byproducts of lipid peroxidation and contribute to cellular damage. nih.govresearchgate.net This "carbonyl quenching" ability is another important aspect of its antioxidant and protective effects. nih.govnih.gov

Studies have also highlighted the role of the entire L-carnosine molecule, including the peptide bond, in its antioxidant activity, suggesting a synergistic effect between the imidazole ring and the dipeptide structure. ccsenet.org The mechanisms by which these imidazole-containing compounds scavenge ROS are complex and can involve hydrogen atom transfer, electron transfer, or the formation of adducts with the reactive species. mdpi.com

Material Science Research Applications

Beyond their biological significance, derivatives of this compound have garnered attention in the field of material science, particularly for their potential as corrosion inhibitors for metals.

Investigation as Corrosion Inhibitors for Metals (e.g., Mild Steel)

Imidazole and its derivatives are effective corrosion inhibitors for various metals and alloys, including mild steel, in acidic environments. researchgate.nettandfonline.comresearchgate.netnih.gov Their efficacy stems from the presence of heteroatoms (nitrogen) and π-electrons in the imidazole ring, which can interact with the metal surface. tandfonline.comnih.gov

These compounds function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. tandfonline.comresearchgate.net This adsorption can occur through physical (electrostatic) or chemical interactions. nih.govmdpi.com The protective layer inhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netmdpi.com The inhibition efficiency of these compounds generally increases with their concentration, with some derivatives achieving over 95% protection at optimal concentrations. researchgate.nettandfonline.combohrium.com

Inhibition Efficiency of Imidazole Derivatives on Mild Steel in 1 M HCl
InhibitorConcentration (M)Inhibition Efficiency (%)Reference
2-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (B47542) (P1)10-394.4 researchgate.net
3-methoxy-4-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (P2)10-396.2 researchgate.net
4-[(4R,5S)-4,5-bis(4-hydroxyphenyl)-4,5-dihydro-1H-imidazol-2-yl]phenol (TOPI)10-395.5 tandfonline.com
2,6-bis(2,5-dimethyl-2H-imidazol-4-yl)pyridine (BDIP)10-397.4 researchgate.net

Adsorption Behavior and Film Formation Mechanisms on Metal Surfaces

The effectiveness of imidazole-based corrosion inhibitors is intrinsically linked to their adsorption characteristics on the metal surface. researchgate.netmdpi.com The adsorption process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the corrosive environment. nih.gov

Imidazole derivatives can adsorb on the metal surface through the sharing of electrons between the nitrogen atoms of the imidazole ring and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate-type bond (chemisorption). nih.govmdpi.com Additionally, electrostatic interactions between the charged inhibitor molecules and the charged metal surface can contribute to adsorption (physisorption). nih.gov

The orientation of the adsorbed molecules on the metal surface also plays a crucial role in the formation of a protective film. Studies have suggested that imidazole molecules can adsorb in a parallel ("pyrrole-type") or perpendicular ("pyridine-type") orientation relative to the surface. mdpi.comampp.org The parallel orientation is generally considered more effective as it allows for greater surface coverage. mdpi.com The formation of a dense, well-organized self-assembled monolayer (SAM) can significantly enhance corrosion protection. mdpi.commdpi.comresearchgate.net The adsorption of these inhibitors often follows established isotherm models, such as the Langmuir adsorption isotherm, which provides insights into the inhibitor-metal interaction. bohrium.comresearchgate.netmdpi.com

Adsorption Characteristics of Imidazole-Based Corrosion Inhibitors
Inhibitor SystemMetalAdsorption IsothermPrimary Adsorption TypeReference
Imidazole Derivatives (ES1, ES2)Mild SteelLangmuirChemisorption bohrium.com
Ionic Liquids (IL1, IL2)Carbon SteelLangmuirSemi-chemical mdpi.com
2,6-bis(2,5-dimethyl-2H-imidazol-4-yl)pyridine (BDIP)Mild SteelLangmuirNot Specified researchgate.net
(Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dione (MeOTZD)Carbon SteelLangmuirPhysical and Chemical mdpi.com

Biochemical and Biotechnological Applications

Derivatives of this compound serve as versatile tools in various biochemical and biotechnological research areas. Their unique structural features, particularly the imidazole ring, allow for their application in highly specific and sensitive experimental settings, from the development of analytical methods to the fundamental study of biological interactions and physiological performance.

Use as Reference Standards for Analytical Method Development and Validation in Drug Development

In the field of pharmaceutical sciences, the development of reliable analytical methods is crucial for the quality control, stability testing, and pharmacokinetic analysis of new drug candidates. Pure, well-characterized chemical compounds, known as reference standards, are essential for these processes. They provide a benchmark against which the identity, purity, and concentration of a substance can be accurately measured.

Derivatives of this compound are utilized in this capacity, particularly when a new therapeutic agent contains this core structure. For instance, in the development of novel Factor XIa inhibitors based on the 3-(1H-Imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one scaffold, the parent acid or its simple, non-active derivatives would be required as reference standards. nih.gov Similarly, the synthesis of mitochondria-targeted prodrugs like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid necessitates the availability of the core compound as a standard for chromatographic and spectroscopic identification. nih.govresearchgate.net

The process of analytical method validation involves several key parameters, all of which rely on a dependable reference standard.

Table 1: Role of Reference Standards in Analytical Method Validation

Validation ParameterDescriptionRole of this compound Derivative Standard
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.Used to confirm the retention time and spectral signature of the analyte, distinguishing it from impurities or degradation products.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A series of dilutions of the standard are prepared to establish a calibration curve.
Accuracy The closeness of test results to the true value.The standard is used to spike a sample matrix to determine the percent recovery of the method.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Replicate analyses of the standard solution are performed to assess repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.The standard is diluted to determine the minimum concentration at which it can be reliably detected.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.The standard is used to establish the lowest concentration that meets predefined accuracy and precision criteria.

The availability of related imidazole-based compounds as certified reference standards, such as Zoledronic Acid Related Compound A (2-(1H-Imidazol-1-yl)acetic acid), underscores the importance of this class of molecules in pharmaceutical quality control. usp.org

Applications in Ligand-Receptor Interaction Studies

Understanding the interaction between a ligand (a potential drug molecule) and its biological target (typically a receptor or enzyme) is a cornerstone of modern drug discovery. nih.gov Ligand binding assays are fundamental tools used to measure these interactions. wikipedia.orggiffordbioscience.com Derivatives of this compound have been synthesized and utilized as key research tools in such studies to investigate their potential as therapeutic agents. mdpi.comscienceopen.com

These studies aim to determine several key parameters that describe the binding event:

Binding Affinity (Kd): The dissociation constant, which indicates the strength of the binding between the ligand and the receptor. A lower Kd value signifies a higher affinity.

Inhibition Constant (Ki): Represents the potency of a compound in inhibiting the binding of another ligand to the receptor.

IC50/EC50: The concentration of a drug that is required for 50% inhibition or 50% of the maximum effect in vitro, respectively. giffordbioscience.com

Research has explored various derivatives for their interaction with specific biological targets. For example, a series of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones were developed and tested as inhibitors of the insulin-like growth factor 1-receptor (IGF-1R), a key target in cancer therapy. scienceopen.com In these studies, structure-activity relationships (SAR) were established by systematically modifying the chemical structure and measuring the resulting impact on receptor binding and enzyme inhibition. scienceopen.com Another significant area of research involves the development of 3-(1H-Imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one derivatives as inhibitors of Factor XIa, a protease involved in the coagulation cascade. nih.gov

Table 2: Examples of this compound Derivatives in Receptor Studies

Derivative ClassBiological TargetResearch FocusKey FindingsReference
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesSIRT2 and EGFRAnticancer drug developmentIdentified compounds with potent antiproliferative activity against lung cancer cells, including drug-resistant strains. mdpi.com mdpi.com
3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-onesInsulin-like Growth Factor 1-Receptor (IGF-1R)Anticancer drug developmentInstalling amine side chains at the 4-position of the pyridone ring significantly improved enzyme potency. scienceopen.com scienceopen.com
3-(1H-Imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one derivativesFactor XIaAnticoagulant drug developmentDescribed the synthesis and evaluation of these derivatives as inhibitors of both factor XIa and kallikrein. nih.gov nih.gov

These studies rely on a variety of ligand binding assay formats, including radioligand assays and non-radioactive methods like fluorescence polarization and surface plasmon resonance, to elucidate the binding kinetics and affinity of these novel compounds. nih.govgiffordbioscience.com

Role as Amino Acid Derivatives in Research on Ergogenic Supplementation

The field of sports nutrition investigates the use of ergogenic aids to enhance physical performance, delay fatigue, and improve recovery. fisiologiadelejercicio.comnih.gov Amino acids and their derivatives are a major category of such supplements. nih.gov this compound is a structural isomer and derivative of the naturally occurring amino acid L-histidine ((2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid). manchesterorganics.com This structural relationship makes it and other related derivatives valuable tools for research into the physiological mechanisms underlying the ergogenic effects of histidine.

The primary ergogenic role of histidine is as a precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in skeletal muscle. fisiologiadelejercicio.com Carnosine is a crucial intracellular buffer that helps to neutralize the hydrogen ions (H+) that accumulate during high-intensity exercise, thereby delaying the onset of muscle fatigue. usc.edu.au

Research in this area uses amino acid derivatives to probe specific metabolic pathways and physiological responses. While this compound itself may not be used as a direct supplement, its study can help elucidate the importance of the imidazole ring structure in exercise metabolism. For instance, researchers might use this compound to:

Investigate its uptake and metabolism in muscle cells compared to natural histidine.

Study its effect on the enzymes involved in carnosine synthesis and degradation.

Explore its potential as an antioxidant, as the imidazole ring of histidine contributes to this property. usc.edu.au

The research into amino acid derivatives for sports performance is ongoing and aims to move beyond generic supplementation towards more precise formulations. fisiologiadelejercicio.com For example, studies have investigated glycine-propionyl-L-carnitine (GPLC) for its effects on exercise performance and vasodilation. usc.edu.au Similarly, research on metabolites of other amino acids, such as β-hydroxy-β-methylbutyrate (HMB) from leucine, aims to pinpoint the specific molecules responsible for ergogenic effects. usc.edu.au The study of compounds like this compound and its hydroxy derivative, (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid (imidazole lactic acid), fits within this research paradigm of using specific derivatives to understand the complex biochemistry of exercise and performance enhancement. nih.gov

Future Directions and Emerging Research Avenues for 3 1h Imidazol 2 Yl Propanoic Acid

Development of Novel Therapeutic Agents based on Imidazole (B134444) Propanoic Acid Scaffolds

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs. ajrconline.orgajrconline.org Its electron-rich nature allows for versatile interactions with various biological targets like enzymes and receptors. nih.gov The propanoic acid moiety further enhances its potential for creating novel therapeutic agents.

The imidazole scaffold is a key component in many compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.orgajrconline.orgmdpi.comnih.gov For instance, imidazole derivatives have shown promise as anticancer agents by inhibiting enzymes crucial for cancer cell proliferation and inducing apoptosis. nih.govnih.gov Some derivatives are being investigated for their potential to combat microbial infections by disrupting essential cellular processes in pathogens. mdpi.comnih.gov The anti-inflammatory effects of certain imidazole compounds are attributed to their ability to modulate inflammatory pathways. nih.gov

Future research will likely focus on designing and synthesizing novel derivatives of 3-(1H-imidazol-2-yl)propanoic acid to target a range of diseases. By modifying the core structure, researchers can fine-tune the compound's properties to enhance its efficacy and selectivity for specific biological targets. For example, derivatives of a related compound, 3-aryl-3-(furan-2-yl)propanoic acid, have demonstrated antimicrobial activity against various pathogens. nih.gov This highlights the potential for developing new therapeutic agents based on the imidazole propanoic acid scaffold.

Exploration of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of this compound and its derivatives is a critical area of research. Current methods often involve multi-step processes. For instance, the synthesis of a related compound, 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, has been achieved by reacting 3-bromopropanoic acid with methimazole (B1676384). nih.govresearchgate.net Another approach involves the modification of methods used for synthesizing similar structures, such as (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid, which was adapted from a procedure for reacting phenols with propiolic acid. nih.govresearchgate.net

Future efforts will likely concentrate on developing more efficient and sustainable synthetic routes. This includes exploring novel catalytic systems, microwave-assisted synthesis, and flow chemistry to reduce reaction times, improve yields, and minimize waste. The development of one-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, will also be a key focus. These advancements will not only make the synthesis of these compounds more economical but also more environmentally friendly.

Precursor CompoundReagentResulting CompoundReference
3-bromopropanoic acidMethimazole3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid nih.govresearchgate.net
tert-butyl propiolateMethimazoletert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate nih.govresearchgate.net
PhenolsPropiolic acids/esters3-(aryloxy)- and 3-(arylthio)acrylic acids nih.gov
Acetophenone derivativesImidazole2-(1H-Imidazol-1-yl)-1-phenylethanone derivatives nih.gov

Integration of Multi-Omics Data with Metabolomics for Deeper Biological Understanding

To fully comprehend the biological roles and mechanisms of action of this compound and its derivatives, integrating metabolomics with other "omics" data is crucial. nih.gov Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a more holistic view of cellular processes and how they are affected by specific compounds. nih.govresearchgate.net

Metabolomics studies can identify and quantify the metabolites produced by an organism, including those derived from or influenced by this compound. For example, imidazolepropionic acid, a related metabolite of histidine, has been found in biological fluids and is known to be produced by gut microbiota. hmdb.ca By combining this information with data on gene expression (transcriptomics) and protein levels (proteomics), researchers can uncover the metabolic pathways and signaling networks modulated by these compounds. nih.gov This integrated approach can reveal novel drug targets and biomarkers for disease, paving the way for personalized medicine. nih.gov

Translational Research and Potential Clinical Applications of Imidazole Propanoic Acid Derivatives

The ultimate goal of research into this compound and its derivatives is to translate promising laboratory findings into clinical applications. This involves a multi-step process that begins with preclinical studies in cell cultures and animal models to evaluate the efficacy and safety of new compounds.

Derivatives of imidazole have already shown potential in a variety of therapeutic areas. For instance, some imidazole compounds have been investigated for their antimicrobial and anticancer properties. ajrconline.orgresearchgate.net The propanoic acid moiety itself is found in compounds with various biological activities, and it is even used as a feed additive in poultry. researchgate.netuu.nl Furthermore, indole-3-propionic acid, a compound with a similar propanoic acid side chain, has been studied for its effects on metabolic health. mdpi.com

Future translational research will focus on identifying the most promising imidazole propanoic acid derivatives and advancing them through the drug development pipeline. This will require rigorous testing to ensure their safety and effectiveness before they can be considered for human clinical trials. The diverse pharmacological potential of this class of compounds suggests that they could one day be used to treat a wide range of diseases.

Q & A

Q. Q1. What are the optimized synthetic routes for preparing 3-(1H-Imidazol-2-yl)propanoic acid, and how can researchers avoid common side reactions?

Answer: The most efficient route involves reacting 3-bromopropanoic acid with methimazole (1-methyl-1H-imidazole-2-thiol) under basic conditions (e.g., DABCO in DMF), which directs substitution to the sulfur atom (S-2) of methimazole instead of nitrogen (N-3), minimizing byproducts . Key steps:

  • Step 1: Mix equimolar ratios of 3-bromopropanoic acid and methimazole in anhydrous DMF.
  • Step 2: Add DABCO as a base to deprotonate methimazole, ensuring nucleophilic attack at S-2.
  • Step 3: Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 4:1).
    Yield improvements (~65–75%) are achieved by maintaining inert atmosphere (N₂) and temperatures at 60–70°C .

Structural Characterization

Q. Q2. What analytical techniques are critical for confirming the molecular structure and purity of this compound?

Answer:

  • 1H/13C NMR Spectroscopy: Assign peaks to confirm regioselectivity (e.g., absence of N-3 substitution). Key signals:
    • Imidazole protons: δ 6.8–7.2 ppm (multiplet for H-4 and H-5).
    • Propanoic acid chain: δ 2.8–3.2 ppm (CH₂) and δ 12.5 ppm (broad, COOH) .
  • HPLC: Use a C18 column with 0.1% formic acid in water/acetonitrile (gradient elution) to verify purity (>98%) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 141.0662 (C₆H₈N₂O₂) .

Biological Activity Profiling

Q. Q3. How can researchers design experiments to evaluate the biological interactions of this compound with protein targets?

Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., cytochrome P450 enzymes) on a sensor chip and measure binding kinetics (KD, kon/koff) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into a protein solution .
  • Docking Studies: Use software like AutoDock Vina to predict binding poses, focusing on imidazole coordination with heme iron in oxidoreductases .

Data Contradiction Analysis

Q. Q4. How should researchers reconcile discrepancies in reported yields for this compound synthesis?

Answer: Yield variations (e.g., 40–75%) arise from:

  • Substitution Site Competition: Earlier methods using methimazole without DABCO favored N-3 substitution, reducing target product yield .
  • Workup Protocols: Acidic extraction (pH 3–4) minimizes loss of the carboxylic acid moiety. Validate via LC-MS to detect side products .
  • Recommendation: Replicate high-yield conditions (DABCO, 70°C) and compare with literature protocols using control reactions .

Advanced Functionalization

Q. Q5. What strategies enable regioselective functionalization of the imidazole ring in this compound for drug discovery?

Answer:

  • Electrophilic Aromatic Substitution: Introduce halogens (e.g., Cl) at C-4/C-5 using N-chlorosuccinimide (NCS) in acetic acid .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to attach bioactive groups (e.g., phenyl, pyridyl) at C-4 .
  • Protection/Deprotection: Temporarily protect the carboxylic acid as a tert-butyl ester to avoid interference during imidazole modification .

Computational Modeling

Q. Q6. How can computational methods predict the reactivity of this compound in biological systems?

Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the imidazole ring .
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability (logP ~0.5 predicted via ChemAxon) .
  • ADMET Prediction: Use SwissADME to estimate bioavailability (%ABS >70) and cytochrome P450 inhibition risks .

Stability and Storage

Q. Q7. What are the optimal storage conditions to prevent degradation of this compound?

Answer:

  • Temperature: Store at –20°C in airtight, light-resistant containers to prevent photodegradation .
  • Solubility: Lyophilize and reconstitute in DMSO (10 mM stock) for long-term stability; avoid aqueous buffers >pH 7 to prevent deprotonation .
  • Monitoring: Perform quarterly HPLC analysis to detect hydrolysis products (e.g., imidazole-2-propanol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.